4-Amino-6-(oxan-2-YL)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(oxan-2-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(oxan-2-YL)-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for 1,3,5-triazines, including this compound, often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(oxan-2-YL)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino or thiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Amino-6-(oxan-2-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Its derivatives have potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the production of herbicides, dyes, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4-Amino-6-(oxan-2-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-6-(oxan-2-YL)-1,3,5-triazine-2-thiol include other 1,3,5-triazines such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12N4OS |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-amino-6-(oxan-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H12N4OS/c9-7-10-6(11-8(14)12-7)5-3-1-2-4-13-5/h5H,1-4H2,(H3,9,10,11,12,14) |
InChI Key |
JZAWWUQOMUGLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
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